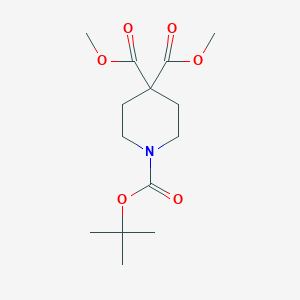
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate
Übersicht
Beschreibung
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate is a complex organic compound belonging to the piperidine family It is characterized by its unique structure, which includes a piperidine ring substituted with tert-butyl and dimethyl groups, along with three carboxylate groups
Vorbereitungsmethoden
The synthesis of 1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate typically involves multiple steps, starting from readily available precursors. The synthetic routes often include:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate amines and carbonyl compounds.
Introduction of Substituents: The tert-butyl and dimethyl groups are introduced through alkylation reactions using tert-butyl halides and dimethyl sulfate, respectively.
Carboxylation: The carboxylate groups are introduced via carboxylation reactions, often using carbon dioxide under high pressure and temperature conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and advanced reaction conditions to streamline the process.
Analyse Chemischer Reaktionen
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxylate groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where halides or other nucleophiles replace hydrogen atoms.
Common reagents and conditions used in these reactions include strong acids or bases, organic solvents, and specific temperature and pressure settings. The major products formed depend on the type of reaction and the reagents used.
Wissenschaftliche Forschungsanwendungen
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is used in the study of enzyme interactions and as a potential inhibitor in biochemical pathways.
Medicine: Research explores its potential as a drug candidate for treating various diseases due to its unique structural properties.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism by which 1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate exerts its effects involves interactions with molecular targets such as enzymes and receptors. The compound’s structure allows it to bind to active sites, inhibiting or modulating the activity of these targets. The pathways involved may include signal transduction, metabolic processes, and cellular regulation.
Vergleich Mit ähnlichen Verbindungen
1-(tert-Butyl) 4,4-dimethyl piperidine-1,4,4-tricarboxylate can be compared with other piperidine derivatives, such as:
- tert-Butyl 4-amino-1-piperidinecarboxylate
- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate
- tert-Butyl 4-(hydroxymethyl)piperidine-1-carboxylate
These compounds share the piperidine core but differ in their substituents and functional groups, which confer unique properties and applications. The presence of three carboxylate groups in this compound makes it particularly versatile in forming complexes and participating in various chemical reactions.
Eigenschaften
Molekularformel |
C14H23NO6 |
|---|---|
Molekulargewicht |
301.34 g/mol |
IUPAC-Name |
1-O-tert-butyl 4-O,4-O'-dimethyl piperidine-1,4,4-tricarboxylate |
InChI |
InChI=1S/C14H23NO6/c1-13(2,3)21-12(18)15-8-6-14(7-9-15,10(16)19-4)11(17)20-5/h6-9H2,1-5H3 |
InChI-Schlüssel |
LDMUGEKGAFIGLA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)(C(=O)OC)C(=O)OC |
Herkunft des Produkts |
United States |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details








Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














